Methyl 2,6-difluoro-4-formylbenzoate
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Overview
Description
Methyl 2,6-difluoro-4-formylbenzoate: is an organic compound with the molecular formula C₉H₆F₂O₃ and a molecular weight of 200.14 g/mol . It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms at the 2 and 6 positions and a formyl group at the 4 position, with a methyl ester group attached to the carboxyl group. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formation of Acyl Chloride: One common method involves the formation of acyl chloride from 2-formyl benzoic acid using thionyl chloride (SOCl₂).
Direct Esterification: Another method involves the direct esterification of 2,6-difluoro-4-formylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) to produce the desired ester.
Industrial Production Methods: Industrial production methods typically involve large-scale esterification processes using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: 2,6-difluoro-4-carboxybenzoic acid
Reduction: 2,6-difluoro-4-hydroxymethylbenzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Chemistry: Methyl 2,6-difluoro-4-formylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also used in the development of fluorescent probes and imaging agents .
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its unique structure allows for the exploration of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of methyl 2,6-difluoro-4-formylbenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity . The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, leading to various biological and chemical outcomes .
Comparison with Similar Compounds
- Methyl 2,4-difluorobenzoate
- Methyl 2,6-difluorobenzoate
- Methyl 4-formylbenzoate
Comparison: Methyl 2,6-difluoro-4-formylbenzoate is unique due to the presence of both fluorine atoms and a formyl group on the aromatic ring. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs . For example, the presence of the formyl group allows for additional functionalization through nucleophilic addition reactions, which is not possible with compounds lacking this group .
Properties
IUPAC Name |
methyl 2,6-difluoro-4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O3/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPHTZALQCXLPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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